5-(3,4-Dimethylphenoxy)pentanoic acid
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Overview
Description
5-(3,4-Dimethylphenoxy)pentanoic acid is an organic compound with the molecular formula C13H18O3. It is characterized by a phenoxy group substituted with two methyl groups at the 3 and 4 positions, attached to a pentanoic acid chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethylphenoxy)pentanoic acid typically involves the condensation of 3,4-dimethylphenol with a suitable pentanoic acid derivative. One common method involves the use of an alkali metal salt of 3,4-dimethylphenol, which is reacted with a pentanoic acid derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethylphenoxy)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(3,4-Dimethylphenoxy)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethylphenoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group and the carboxylic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Gemfibrozil: 2,2-Dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid.
Fenofibrate: Another fibric acid derivative with similar structural features.
Uniqueness
5-(3,4-Dimethylphenoxy)pentanoic acid is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Properties
CAS No. |
87411-47-0 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5-(3,4-dimethylphenoxy)pentanoic acid |
InChI |
InChI=1S/C13H18O3/c1-10-6-7-12(9-11(10)2)16-8-4-3-5-13(14)15/h6-7,9H,3-5,8H2,1-2H3,(H,14,15) |
InChI Key |
RAYMNJSHPCHAHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCC(=O)O)C |
Origin of Product |
United States |
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